5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione 5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione
Brand Name: Vulcanchem
CAS No.: 23935-66-2
VCID: VC7961346
InChI: InChI=1S/C7H10N2O3/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12)
SMILES: CC1=C(C(=O)NC(=O)N1)CCO
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione

CAS No.: 23935-66-2

Cat. No.: VC7961346

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione - 23935-66-2

Specification

CAS No. 23935-66-2
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 5-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H10N2O3/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12)
Standard InChI Key NMUGRVBBAFKNPN-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC(=O)N1)CCO
Canonical SMILES CC1=C(C(=O)NC(=O)N1)CCO

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Registry Information

The compound is systematically named 5-(2-hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, adhering to IUPAC conventions. Alternative designations include:

  • 5-(2-Hydroxyethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione (ACD/IUPAC Name)

  • 1,2,3,4-Tetrahydro-5-(2-hydroxyethyl)-6-methyl-2,4-dioxopyrimidine

Its registry numbers (CAS 23935-66-2, 24028-46-4; ChemSpider ID 237244) confirm its inclusion in major chemical databases . The presence of multiple CAS numbers may reflect distinct synthetic pathways or registration contexts, though structural equivalence is maintained.

Molecular and Structural Data

The compound’s molecular framework consists of a pyrimidine ring with:

  • Two ketone groups at positions 2 and 4 (dione configuration)

  • A methyl group at position 6

  • A 2-hydroxyethyl substituent at position 5

Key physicochemical parameters include:

PropertyValue
Molecular formulaC7H10N2O3\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3
Average molecular mass170.168 g/mol
Monoisotopic mass170.069142 g/mol

The planar structure facilitates hydrogen bonding via hydroxyl and carbonyl groups, influencing solubility and reactivity .

Synthesis and Manufacturing

Synthetic Pathway

A validated synthesis route involves alkylation of 2-thio-5-(2-hydroxyethyl)-6-methyluracil (CAS 21585-16-0) using methyl iodide (CH3I\text{CH}_3\text{I}) under basic conditions :

Reaction Steps:

  • Deprotonation: Sodium hydride (NaH\text{NaH}) deprotonates the thiol group in N,NN,N-dimethylformamide (DMF) solvent.

  • Alkylation: Methyl iodide reacts with the thiolate intermediate, substituting sulfur with a methyl group.

  • Workup: Precipitation with water yields the product, purified via washes with isopropyl alcohol and petroleum ether.

Reaction Equation:

C6H8N2O2S+CH3IDMF, 30°CNaHC7H10N2O3+Byproducts\text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S} + \text{CH}_3\text{I} \xrightarrow[\text{DMF, 30°C}]{\text{NaH}} \text{C}_7\text{H}_{10}\text{N}_2\text{O}_3 + \text{Byproducts}

Yield: 64% after purification .

Optimization and Scalability

The use of DMF as a polar aprotic solvent enhances reaction kinetics by stabilizing ionic intermediates. Temperature control at 30°C minimizes side reactions, while stoichiometric NaH\text{NaH} ensures complete deprotonation. Scalability is feasible, though solvent recovery and iodide byproduct management require industrial adaptation.

Physicochemical Properties

Experimental and Predicted Data

While experimental data on melting point, solubility, and stability are absent in available sources, computational predictions suggest:

  • Hydrophilicity: Moderate, due to hydroxyl and carbonyl groups.

  • pKa: Estimated 9–11 for the hydroxyl group, based on analogous pyrimidines.

The compound’s solid state at room temperature is inferred from synthesis protocols .

Applications and Research Significance

Pharmaceutical Research

The compound is tagged for antibiotic and antiviral research, though specific mechanisms remain undisclosed . Its structural similarity to uracil derivatives suggests potential as a nucleobase analog or enzyme inhibitor.

Chemical Intermediate

As a pyrimidine derivative, it serves as a precursor for:

  • Functionalized heterocycles: Via hydroxyl or ketone group modifications.

  • Coordination complexes: Potential ligand for metal ions in catalytic systems.

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